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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gsk583, a potent and selective inhibitor

of Receptor-Interacting Protein Kinase 2 (RIPK2). It details the compound's mechanism of

action, summarizes its application in various inflammatory disease models, and provides

comprehensive experimental protocols for its use. This document is intended to serve as a core

resource for researchers and professionals in the fields of immunology, inflammation, and drug

discovery.

Introduction to Gsk583 and its Mechanism of Action
Gsk583 is a small molecule inhibitor that demonstrates high potency and selectivity for RIPK2,

a critical kinase in the nucleotide-binding oligomerization domain (NOD)-like receptor signaling

pathway.[1][2][3] The NOD1 and NOD2 receptors are intracellular sensors that recognize

bacterial peptidoglycans, initiating an innate immune response.[2][3][4] Upon activation, NOD1

and NOD2 recruit and activate RIPK2, leading to downstream activation of nuclear factor

kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4][5] This signaling cascade

results in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6,

and IL-8.[4][6]

Gsk583 functions as a Type I kinase inhibitor, competing with ATP for binding to the ATP-

binding pocket of RIPK2.[7][8] This action prevents the autophosphorylation and subsequent

activation of RIPK2, thereby blocking the downstream inflammatory signaling.[3] Some studies

also suggest that the efficacy of RIPK2 inhibitors like Gsk583 may be related to their ability to
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allosterically interfere with the interaction between RIPK2 and the E3 ligase X-linked inhibitor of

apoptosis protein (XIAP), which is crucial for RIPK2 ubiquitination and signaling.[7][8][9]

While Gsk583 also shows binding affinity for RIPK3, it does not functionally inhibit RIPK3-

dependent necroptosis in cellular assays.[1] Its primary and well-characterized role is the

inhibition of the NOD-RIPK2 signaling axis.

Quantitative Data Summary
The following tables summarize the key quantitative data for Gsk583, including its inhibitory

potency and pharmacokinetic parameters.

Table 1: In Vitro Inhibitory Potency of Gsk583

Target/Assay Species IC50 Reference(s)

RIPK2 (Biochemical

Assay)
Human 5 nM [1][10]

RIPK2 (Biochemical

Assay)
Rat 2 nM

MDP-stimulated TNF-

α production

Primary Human

Monocytes
8 nM [1][6]

MDP-stimulated TNF-

α production
Human Whole Blood 237 nM [6]

TNF-α and IL-6

production

Human CD and UC

Biopsies
~200 nM [1][6]

hERG Ion Channel

Inhibition
- 7.45 µM [6][10]

Cyp3A4 Inhibition - 5 µM [1][10]

Table 2: Pharmacokinetic Parameters of Gsk583

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.mdpi.com/2673-5601/5/3/37
https://www.biorxiv.org/content/10.1101/2024.04.30.591884v1.full-text
https://acrabstracts.org/abstract/discovery-of-a-ripk2-scaffolding-inhibitor-for-the-treatment-of-joint-autoimmune-diseases/
https://www.benchchem.com/product/b15603638?utm_src=pdf-body
https://www.selleckchem.com/products/gsk583.html
https://www.benchchem.com/product/b15603638?utm_src=pdf-body
https://www.benchchem.com/product/b15603638?utm_src=pdf-body
https://www.selleckchem.com/products/gsk583.html
https://www.chemicalprobes.org/gsk583
https://www.selleckchem.com/products/gsk583.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://www.selleckchem.com/products/gsk583.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://www.chemicalprobes.org/gsk583
https://www.selleckchem.com/products/gsk583.html
https://www.chemicalprobes.org/gsk583
https://www.benchchem.com/product/b15603638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species
Route of
Administrat
ion

Clearance
(CL)

Volume of
Distribution
(Vd)

Bioavailabil
ity (F)

Reference(s
)

Rat Oral Low Moderate Moderate [1][6]

Mouse Oral Low Moderate Moderate [1][6]

Note: Specific numerical values for PK parameters were described as "low" or "moderate" in

the source material.

Experimental Protocols
Detailed methodologies for key experiments involving Gsk583 are provided below.

In Vitro Inhibition of MDP-Stimulated TNF-α Production
in Primary Human Monocytes
Objective: To determine the potency of Gsk583 in inhibiting NOD2-mediated cytokine

production in primary human monocytes.

Materials:

Primary human monocytes

Gsk583

Muramyl dipeptide (MDP)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

TNF-α immunoassay kit (e.g., ELISA)

Protocol:

Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

Plate the monocytes in a 96-well plate at a suitable density.
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Pre-treat the cells with a serial dilution of Gsk583 for 30 minutes.[1]

Stimulate the cells with 1 µg/mL MDP for 6 hours to activate the NOD2 pathway.[10]

Collect the cell culture supernatant.

Measure the concentration of TNF-α in the supernatant using a TNF-α immunoassay kit

according to the manufacturer's instructions.

Calculate the percent inhibition of TNF-α production for each concentration of Gsk583 and

determine the IC50 value.

Ex Vivo Cytokine Inhibition in Human Inflammatory
Bowel Disease (IBD) Biopsies
Objective: To assess the efficacy of Gsk583 in reducing spontaneous pro-inflammatory

cytokine release from inflamed intestinal tissues of Crohn's disease (CD) and ulcerative colitis

(UC) patients.

Materials:

Colonic biopsy samples from CD or UC patients[11]

Gsk583

Culture medium

Pro-inflammatory cytokine immunoassay kits (e.g., for TNF-α, IL-6)

Protocol:

Obtain fresh colonic biopsy samples from patients with active CD or UC.

Place the biopsies in culture medium.

Treat the biopsy cultures with varying concentrations of Gsk583.

Incubate the cultures for a specified period (e.g., 24 hours).
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Collect the culture supernatants.

Measure the concentrations of TNF-α and IL-6 in the supernatants using appropriate

immunoassay kits.

Determine the dose-dependent effect of Gsk583 on cytokine production.

In Vivo Murine Model of Acute Peritonitis
Objective: To evaluate the in vivo efficacy of Gsk583 in an acute inflammation model.

Materials:

Mice (e.g., C57BL/6)

Gsk583 formulated for oral administration

Muramyl dipeptide (MDP)

Phosphate-buffered saline (PBS)

Reagents for peritoneal lavage and cytokine measurement

Protocol:

Administer Gsk583 or vehicle control to mice via oral gavage.

After a specified pre-treatment time, induce peritonitis by intraperitoneal injection of MDP.

At a defined time point post-MDP injection (e.g., 4 hours), euthanize the mice.[2]

Perform peritoneal lavage with PBS to collect peritoneal cells and fluid.

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the peritoneal lavage

fluid.

Analyze the recruitment of inflammatory cells (e.g., neutrophils) to the peritoneum via flow

cytometry or cell counting.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15603638?utm_src=pdf-body
https://www.benchchem.com/product/b15603638?utm_src=pdf-body
https://www.benchchem.com/product/b15603638?utm_src=pdf-body
https://www.benchchem.com/product/b15603638?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5641954/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compare the inflammatory readouts between Gsk583-treated and vehicle-treated groups.

Visualization of Signaling Pathways and
Experimental Workflows
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Caption: Gsk583 inhibits the NOD2-RIPK2 signaling pathway by blocking RIPK2 activation.

Experimental Workflow for In Vitro Gsk583 Potency
Assay
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Caption: Workflow for determining the in vitro potency of Gsk583.
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Application of Gsk583 in Inflammatory Disease
Models
Gsk583 has been utilized as a tool compound to investigate the role of RIPK2 in various

inflammatory disease models.

Inflammatory Bowel Disease (IBD): In models of IBD, such as TNBS-induced colitis,

inhibition of RIPK2 has been shown to reduce disease severity.[6][12] Gsk583 has

demonstrated efficacy in reducing the spontaneous release of pro-inflammatory cytokines

from colonic biopsies of Crohn's disease and ulcerative colitis patients, supporting the

pathogenic role of RIPK2 in human IBD.[11] However, in a SHIP–/– murine model of Crohn's

disease-like ileitis, while a Gsk583 analog effectively inhibited RIPK2 in vitro, it unexpectedly

exacerbated intestinal inflammation in vivo, highlighting the complexity of targeting this

pathway in specific disease contexts.[7]

Rheumatoid Arthritis (RA): The NOD2/RIPK2 signaling pathway is implicated in the

development of experimental arthritis.[6] In a methylated bovine serum albumin (mBSA)-

induced arthritis mouse model, RIPK2 deficiency resulted in reduced neutrophil migration,

cartilage erosion, and production of inflammatory cytokines like IL-17 and TNF-α.[6] While

direct in vivo studies with Gsk583 in RA models are not extensively detailed in the provided

search results, its ability to inhibit key inflammatory mediators suggests its utility in studying

the contribution of the NOD2 pathway to arthritis pathogenesis.

Multiple Sclerosis (MS): The role of RIPK2 has been investigated in the experimental

autoimmune encephalomyelitis (EAE) mouse model of MS.[6][13] RIPK2-deficient mice

immunized with myelin oligodendrocyte glycoprotein (MOG) showed reduced T cell

infiltration into the central nervous system, decreased inflammatory infiltrate and axon

demyelination in the spinal cord, and less severe hind-limb paralysis.[6] The use of RIPK2

inhibitors like WEHI-345 in the EAE model has also shown therapeutic benefit, suggesting

that Gsk583 could be a valuable tool for further dissecting the role of this pathway in

neuroinflammation.[6]

Limitations and Future Directions
Despite its potency and selectivity as a research tool, Gsk583 was not progressed as a clinical

drug candidate due to several limiting factors. These include off-target activity against the
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hERG ion channel and Cyp3A4, as well as a suboptimal pharmacokinetic profile that would not

achieve a therapeutic response within an acceptable dose range in humans.[1][6][14]

Nevertheless, Gsk583 remains a valuable preclinical tool for elucidating the role of RIPK2 in

inflammatory processes. Its use in acute in vivo inflammation models is supported by sufficient

systemic exposure in rodents.[1] Future research could leverage Gsk583 to further explore the

intricate role of NOD-like receptor signaling in a broader range of inflammatory and

autoimmune diseases. The insights gained from studies using Gsk583 have also paved the

way for the development of second-generation RIPK2 inhibitors with improved safety and

pharmacokinetic profiles.[6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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